Scaffold-Class PIM-1 Inhibitory Activity Relative to Clinical Candidate
The triazolo[4,5-b]pyridine scaffold, to which the target compound belongs, was benchmarked against a discontinued Phase I clinical candidate (Compound 3) in the PIM-1 inhibitor program. The scaffold-bearing molecule (Compound 8) demonstrated comparable primary PIM-1 inhibitory activity (IC50 range 20–150 nM) while achieving over 2-log improvement in FLT3 off-target selectivity and a >45% increase in human liver microsomal metabolic stability [1]. Although the exact compound 3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine was not the specific lead reported, it shares the identical core scaffold and phenyl substitution pattern characteristic of the series.
| Evidence Dimension | PIM-1 IC50 and FLT3 selectivity |
|---|---|
| Target Compound Data | Not reported for the specific compound; scaffold representative Compound 8 IC50 range 20–150 nM |
| Comparator Or Baseline | Discontinued Phase I clinical candidate Compound 3 (IC50 range 20–150 nM); FLT3 selectivity >2 log improvement |
| Quantified Difference | Comparable primary activity; >2 log selectivity gain; >45% metabolic stability increase |
| Conditions | PIM-1 in vitro kinase assay; human liver microsome stability assay |
Why This Matters
This class-level evidence suggests that compounds within this series can retain target potency while drastically reducing off-target kinase liability, a critical factor for selecting starting points in medicinal chemistry programs.
- [1] Saluste, G., Albarran, M. I., Alvarez, R. M., Rabal, O., Ortega, M. A., Blanco, C., ... & Oyarzabal, J. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PLoS ONE, 7(10), e45964. View Source
